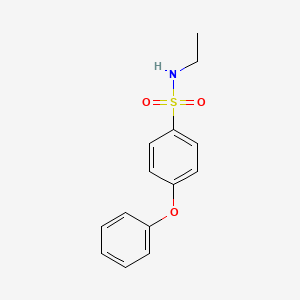![molecular formula C20H22ClFN2O B5120536 2-(4-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide](/img/structure/B5120536.png)
2-(4-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide, also known as CFPA, is a compound that has gained attention in recent years due to its potential pharmacological properties. This compound belongs to the class of piperidine derivatives and has been studied for its potential use as an analgesic and anti-inflammatory agent.
作用機序
The exact mechanism of action of 2-(4-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the opioid system. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, 2-(4-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide reduces the production of prostaglandins, leading to a reduction in inflammation and pain. 2-(4-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide has also been shown to modulate the opioid system, which is involved in the regulation of pain.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. 2-(4-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide has also been shown to reduce neuropathic pain in animal models. In addition, 2-(4-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide has been shown to have a favorable safety profile, with no significant adverse effects reported in animal studies.
実験室実験の利点と制限
One of the main advantages of 2-(4-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide is its potent analgesic and anti-inflammatory effects, which make it a promising candidate for the treatment of pain and inflammation. 2-(4-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide also has a favorable safety profile, which is important for the development of new drugs. However, one of the main limitations of 2-(4-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide is the lack of clinical data, which makes it difficult to assess its potential for use in humans.
将来の方向性
There are several future directions for the study of 2-(4-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 2-(4-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide in humans. This will provide important information on the safety and efficacy of the compound in humans. In addition, the potential use of 2-(4-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide in the treatment of other conditions, such as cancer, should be investigated. Overall, 2-(4-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide is a promising compound that has the potential to be developed into a new drug for the treatment of pain and inflammation.
合成法
The synthesis of 2-(4-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide involves the reaction of 4-chlorobenzylamine with 2-fluorobenzaldehyde to form the corresponding Schiff base. This Schiff base is then reduced using sodium borohydride to form the final product, 2-(4-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide. The synthesis of 2-(4-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide has been reported in several research articles, and the purity and yield of the compound have been optimized through various methods.
科学的研究の応用
2-(4-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide has been studied for its potential use as an analgesic and anti-inflammatory agent. Several studies have shown that 2-(4-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide exhibits potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. 2-(4-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide has also been studied for its potential use in the treatment of neuropathic pain, where it has been shown to be effective in reducing pain in animal models.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O/c21-17-9-7-15(8-10-17)12-20(25)23-18-5-3-11-24(14-18)13-16-4-1-2-6-19(16)22/h1-2,4,6-10,18H,3,5,11-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZGDKVJPQEKQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2F)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-[1-(2-fluorobenzyl)piperidin-3-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(2,5-diethylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5120460.png)
![2-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole](/img/structure/B5120462.png)
![4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5120480.png)
![{2-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5120482.png)

![N-benzyl-1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B5120503.png)
![4-[(3-hydroxypropyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5120506.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B5120509.png)
![1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene](/img/structure/B5120516.png)

![1-(5-bromo-2-thienyl)-2-[(5-ethoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5120526.png)
![2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5120542.png)
